molecular formula C9H20N4 B8179172 9-Azido-1-nonanamine

9-Azido-1-nonanamine

Cat. No.: B8179172
M. Wt: 184.28 g/mol
InChI Key: TWUNRISDHVVMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Azido-1-nonanamine is an organic compound with the molecular formula C9H20N4 and a molar mass of 184.29 g/mol . It is characterized by the presence of an azido group (-N3) attached to a nonanamine chain. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azido-1-nonanamine typically involves the reaction of 1-nonanamine with sodium azide under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the amine group with the azido group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

9-Azido-1-nonanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Azido-1-nonanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes involving azido groups.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Azido-1-nonanamine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The compound can also interact with molecular targets through the formation of covalent bonds, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Azido-1-decanamine
  • 9-Azido-1-octanamine
  • 9-Azido-1-heptanamine

Uniqueness

9-Azido-1-nonanamine is unique due to its specific chain length and the presence of the azido group, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .

Properties

IUPAC Name

9-azidononan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUNRISDHVVMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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